molecular formula C17H18N2O3 B3010900 N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide CAS No. 423728-37-4

N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide

Cat. No. B3010900
CAS RN: 423728-37-4
M. Wt: 298.342
InChI Key: DJHGNYORZDICJU-UHFFFAOYSA-N
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Description

“N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide” is a chemical compound that has been provided to early discovery researchers as part of a collection of unique chemicals . The linear formula of this compound is C16H17NO2 .


Molecular Structure Analysis

The molecular structure of “N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide” is represented by the SMILES string O=C(NCCC1=CC=C(OC)C=C1)C2=CC=CC=C2 . This indicates that the compound contains a benzamide group attached to a 4-methoxyphenyl ethyl group.


Physical And Chemical Properties Analysis

The compound “N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide” has a molecular weight of 269.338 Da . Other physical and chemical properties such as solubility and stability are not explicitly mentioned in the available resources.

Scientific Research Applications

Pharmacological Effects

  • IY-80843, a derivative similar to N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide, has been identified as a potent H2-receptor antagonist with effects on the central nervous and cardiovascular systems. It shows dose-dependent effects such as ptosis, suppression of locomotion, hypothermia, and hypotension in mice, rats, and dogs (Kim et al., 1995).

Chemical Synthesis and Reactions

  • In chemical synthesis, N-[2-(4-methoxyphenyl)ethyl]benzamides react with phosphorus pentoxide to yield both normal and abnormal Bischler–Napieralski reaction products. This reaction is significant in organic synthesis and the mechanism has been studied (Doi et al., 1997).
  • Lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide at low temperatures with n-BuLi in THF leads to high yields of products involving ring substitution. This is unexpected and offers insights into the reactivity and potential applications in synthetic chemistry (Smith et al., 2012).

Neurological Research

  • Research involving compounds structurally related to N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide, such as WAY-100635 and GR127935, demonstrates impacts on serotonin-containing neurons, providing insights into potential neurological and psychiatric applications (Craven et al., 1994).

Miscellaneous Applications

  • In the field of materials science and corrosion, derivatives of (4-methoxyphenyl)amine, closely related to N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide, have been synthesized and studied for their corrosion inhibition efficiency, showcasing their potential in industrial applications (Djenane et al., 2019).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-22-15-9-7-13(8-10-15)11-12-18-16(20)17(21)19-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHGNYORZDICJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide

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